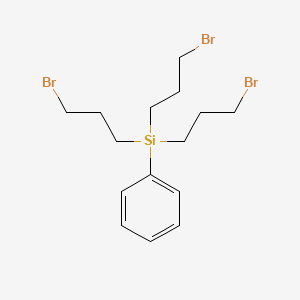![molecular formula C11H17NS B14257582 Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- CAS No. 214214-54-7](/img/structure/B14257582.png)
Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- is a chemical compound with the molecular formula C11H17NS It is a derivative of benzenethiol, where the hydrogen atom on the benzene ring is substituted with a 2-[(1R)-1-(dimethylamino)propyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- typically involves the reaction of benzenethiol with a suitable alkylating agent. One common method is the alkylation of benzenethiol with 2-bromo-1-(dimethylamino)propane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolate anions.
Substitution: Nitrobenzenethiol, sulfonylbenzenethiol, halogenated benzenethiols.
Scientific Research Applications
Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- involves its interaction with molecular targets through its thiol and dimethylamino groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- can be compared with other similar compounds such as:
Benzenethiol: Lacks the 2-[(1R)-1-(dimethylamino)propyl] group, resulting in different chemical properties and reactivity.
2-(Dimethylamino)benzenethiol: Similar structure but with the dimethylamino group directly attached to the benzene ring.
2-(Methylamino)benzenethiol: Contains a methylamino group instead of a dimethylamino group, leading to differences in steric and electronic effects.
The uniqueness of Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
214214-54-7 |
|---|---|
Molecular Formula |
C11H17NS |
Molecular Weight |
195.33 g/mol |
IUPAC Name |
2-[(1R)-1-(dimethylamino)propyl]benzenethiol |
InChI |
InChI=1S/C11H17NS/c1-4-10(12(2)3)9-7-5-6-8-11(9)13/h5-8,10,13H,4H2,1-3H3/t10-/m1/s1 |
InChI Key |
ILNVHVPFWBEUEW-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1S)N(C)C |
Canonical SMILES |
CCC(C1=CC=CC=C1S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


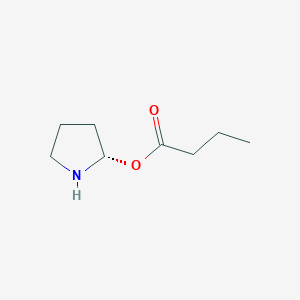
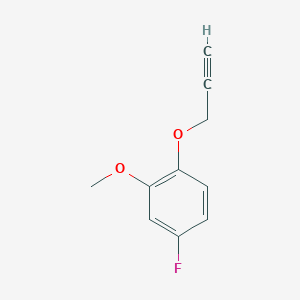



![Fluoro[(naphthalen-2-yl)oxy]propanedioic acid](/img/structure/B14257548.png)
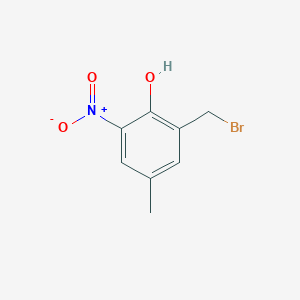
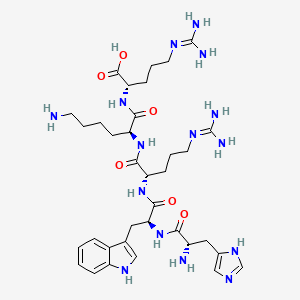
![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)
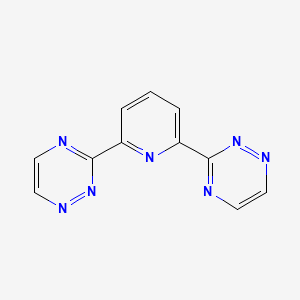
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)
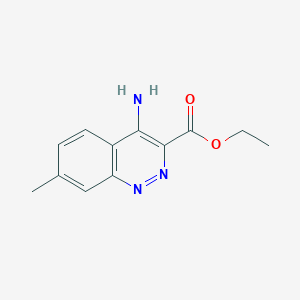
![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
